molecular formula C25H22BrN5O4S B2886757 N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide CAS No. 389071-82-3

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2886757
CAS No.: 389071-82-3
M. Wt: 568.45
InChI Key: WEWDGTQRLCAAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with a 4-bromophenylmethyl sulfanyl group at position 5, a 4-nitrophenyl group at position 4, and a methyl-linked acetamide moiety bearing a 4-methoxyphenyl substituent. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups may influence its electronic profile, solubility, and receptor interactions. Crystallographic data for analogous compounds highlight planar triazole rings and variable dihedral angles between substituents, which could affect molecular packing and stability .

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN5O4S/c1-35-22-12-4-17(5-13-22)14-24(32)27-15-23-28-29-25(36-16-18-2-6-19(26)7-3-18)30(23)20-8-10-21(11-9-20)31(33)34/h2-13H,14-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWDGTQRLCAAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives with nitriles or carboxylic acids. For instance, reacting 4-nitrophenylacetic acid with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) yields the intermediate 4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This step requires anhydrous conditions and temperatures of 80–100°C to achieve yields exceeding 70%.

Sulfanyl Group Introduction

The sulfanyl moiety is introduced through alkylation using (4-bromophenyl)methyl bromide. This reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, facilitating nucleophilic substitution at the triazole’s sulfur atom. Optimal conditions (24 hours at 60°C) yield the 5-{[(4-bromophenyl)methyl]sulfanyl} intermediate with minimal byproduct formation.

Acetamide Coupling

The final step involves coupling 2-(4-methoxyphenyl)acetic acid to the triazole intermediate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction proceeds in dichloromethane (DCM) under nitrogen atmosphere, achieving 65–75% yield after purification via column chromatography.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, CDCl₃): Signals at δ 8.65 (s, 1H, triazole-CH₂), 7.75 (d, 2H, bromophenyl), and 3.82 (s, 3H, methoxy) confirm substituent integration.
    • ¹³C NMR : Peaks at 165.3 ppm (C=O) and 152.1 ppm (triazole-C) validate backbone structure.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed [M+H]⁺ at m/z 576.0821 (theoretical 576.0814) confirms molecular formula C₂₅H₂₂BrN₅O₃S.
  • Infrared (IR) Spectroscopy :

    • Bands at 1653 cm⁻¹ (C=O stretch) and 1349 cm⁻¹ (S=O stretch) align with functional groups.

Challenges and Mitigation Strategies

Purification Difficulties

Co-elution of byproducts during column chromatography is addressed using gradient elution (hexane:ethyl acetate, 4:1 to 1:1).

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several 1,2,4-triazole derivatives (Table 1). Key variations include substituents at positions 4 and 5 of the triazole ring, the sulfanyl linker, and acetamide side chains.

Table 1: Structural Comparison of Analogous 1,2,4-Triazole Derivatives

Compound ID (Reference) Position 4 Substituent Position 5 Substituent Acetamide Substituent Sulfanyl Group Modification
Target Compound 4-Nitrophenyl (4-Bromophenyl)methyl 4-Methoxyphenyl Methyl-linked
2-{[4-Amino-5-(4-bromophenyl)... () 4-Amino 4-Bromophenyl 4-Methoxyphenyl Direct sulfanyl linkage
N-(4-Bromo-2-methylphenyl)... () 4-Methylphenyl 4-Chlorophenyl 4-Bromo-2-methylphenyl Direct sulfanyl linkage
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)... () 4-Bromophenyl 3-Pyridinyl 3-Fluoro-4-methylphenyl Direct sulfanyl linkage

Key Observations :

  • Electron Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing properties compared to amino (electron-donating, ) or methylphenyl (neutral, ) groups. This may enhance electrophilic reactivity or alter binding affinity .
  • Planarity : Analogous compounds exhibit planar triazole rings (r.m.s. deviations <0.0068 Å) but variable dihedral angles (e.g., 9.12°–81.27° between substituents), influencing conformational flexibility .
  • Bioisosteric Replacements : Pyridinyl () or furyl () substituents at position 5 demonstrate bioisosteric strategies to optimize pharmacokinetics.
Bioactivity Profiling

Table 2: Reported Bioactivities of Similar Compounds

Compound ID (Reference) Bioactivity Mechanism/Notes
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl... () Anti-HIV-1 (EC₅₀ = 2.3 μM) Targets viral reverse transcriptase
2-{[4-Amino-5-(4-bromophenyl)... () Antibacterial (MIC = 8 µg/mL) Disrupts bacterial cell wall synthesis
N-(4-Bromo-2-methylphenyl)... () Antifungal (IC₅₀ = 12 µM) Inhibits fungal lanosterol demethylase
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)... () Anticancer (GI₅₀ = 5.7 µM) Induces apoptosis via Bcl-2 pathway

Key Insights :

  • The target compound’s nitro group may enhance oxidative stress-mediated cytotoxicity, as seen in nitro-containing anticancer agents .
  • Methoxy and bromophenyl groups are associated with improved blood-brain barrier penetration in antifungal agents .
Computational and Spectroscopic Comparisons

Molecular Networking :

  • Fragmentation patterns (MS/MS) of the target compound would likely cluster with analogs like and (cosine score >0.8), given shared sulfanyl-acetamide and triazole motifs .
    NMR Profiling :
  • Similarities in ¹H-/¹³C-NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) suggest conserved electronic environments in the triazole core .
    QSAR and Similarity Metrics :
Crystallographic and Stability Data

Table 3: Crystallographic Parameters of Analogous Compounds

Compound ID (Reference) Space Group R Factor Dihedral Angles (°) Planarity (r.m.s. deviation, Å)
N-[4-(p-toluenesulfonamido)... () P 1 0.055 A/B: 81.27; A/C: 9.12; B/C: 76.01 0.0031–0.0068
N-(4-Bromophenyl)-2-[(1-cyclohexyl... () P2₁/c 0.038 N/A 0.004 (C–C bonds)

Notable Trends:

  • Reduced planarity (e.g., due to bulky substituents) correlates with lower melting points and improved solubility .

Biological Activity

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole ring and various aromatic substituents, which are known to influence its biological activity. The presence of the bromophenyl and nitrophenyl groups suggests potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit diverse biological activities:

  • Antibacterial Activity : Triazole derivatives have been reported to possess significant antibacterial properties. For instance, studies have shown that triazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The triazole moiety is recognized for its anticancer properties. Compounds in this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antioxidant Activity : The presence of aromatic rings in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .
  • Receptor Interaction : Some derivatives interact with specific receptors or proteins within cells, altering signaling pathways that lead to therapeutic effects .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antibacterial Studies : A study evaluated a series of triazole compounds against Bacillus subtilis and Salmonella typhi, revealing moderate to strong antibacterial activity . The compound was included in a broader screening of triazole derivatives.
  • Anticancer Research : In vitro assays demonstrated that certain triazole derivatives could significantly inhibit the proliferation of cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Inflammatory Response Modulation : Research indicated that some triazole compounds could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeBiological EffectReference
AntibacterialInhibition of S. aureus
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokines
AntioxidantScavenging free radicals

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis of this triazole-based compound requires multi-step reactions, including:

  • Sulfanylation : Introducing the [(4-bromophenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ene coupling.
  • Triazole ring formation : Cyclization using hydrazine derivatives and nitrophenyl-substituted precursors under controlled pH and temperature .
  • Acetamide linkage : Coupling 2-(4-methoxyphenyl)acetic acid to the triazole intermediate via carbodiimide-mediated amidation. Critical steps : Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediate purity via 1H^1H-NMR .

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and integration ratios (e.g., distinguishing methoxy protons at ~3.8 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ peak for C24 _{24}H21 _{21}BrN5 _{5}O3 _{3}S).
  • Infrared (IR) spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, S–C stretch at ~650 cm1^{-1}) .

Q. What in vitro assays are typically employed for preliminary bioactivity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50 _{50} determination) with comparisons to positive controls like doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanylation step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Catalyst use : Additives like KI or Cu(I) salts improve regioselectivity .
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., oxidation of thiols to disulfides) .

Q. What challenges arise in X-ray crystallography analysis, and how are they addressed?

  • Crystal quality : Recrystallize from ethanol/dichloromethane mixtures to obtain diffraction-quality crystals.
  • Data refinement : Use SHELXL for high-resolution refinement, especially for disordered nitrophenyl groups. Apply TWINABS for twinned data correction .
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) to model dynamic groups (e.g., rotating methoxyphenyl) .

Q. How are structure-activity relationship (SAR) studies conducted for substituent variations?

  • Substituent libraries : Synthesize analogs with halogen (Br → Cl, F), alkyl (methyl → ethyl), or electron-withdrawing (NO2 _2 → CN) groups .
  • Bioactivity correlation : Compare IC50 _{50} values against substituent electronegativity and steric bulk using regression analysis .
  • Crystallographic data : Overlay ligand-enzyme complexes to identify critical binding interactions (e.g., hydrogen bonds with triazole N-atoms) .

Q. How can contradictory bioactivity data between studies be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and culture conditions .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >98% .
  • Solubility adjustments : Optimize DMSO concentration in bioassays to avoid cytotoxicity artifacts .

Q. What computational approaches predict binding affinity and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .
  • Pharmacophore modeling : Identify essential features (e.g., triazole ring, bromophenyl group) using LigandScout .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.